1-(4-Cyanobenzenesulfonyl)-N-cycloheptylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Cyanobenzenesulfonyl)-N-cycloheptylpiperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with a cyanobenzenesulfonyl group and a cycloheptyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Cyanobenzenesulfonyl)-N-cycloheptylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of 4-cyanobenzenesulfonyl chloride. This intermediate is then reacted with N-cycloheptylpiperidine-4-carboxamide under controlled conditions to form the final product. The reaction conditions often include the use of anhydrous solvents and specific temperature controls to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often using automated systems to control reaction parameters and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(4-Cyanobenzenesulfonyl)-N-cycloheptylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
1-(4-Cyanobenzenesulfonyl)-N-cycloheptylpiperidine-4-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Cyanobenzenesulfonyl)-N-cycloheptylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Cyanobenzenesulfonyl chloride
- 4-Bromobenzenesulfonyl chloride
- 4-Fluorobenzenesulfonyl chloride
- 4-Nitrobenzenesulfonyl chloride
- 4-Methoxybenzenesulfonyl chloride
Uniqueness
1-(4-Cyanobenzenesulfonyl)-N-cycloheptylpiperidine-4-carboxamide is unique due to its combination of a piperidine ring with a cyanobenzenesulfonyl group and a cycloheptyl group. This unique structure imparts specific chemical properties and biological activities that distinguish it from other similar compounds .
Properties
Molecular Formula |
C20H27N3O3S |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
1-(4-cyanophenyl)sulfonyl-N-cycloheptylpiperidine-4-carboxamide |
InChI |
InChI=1S/C20H27N3O3S/c21-15-16-7-9-19(10-8-16)27(25,26)23-13-11-17(12-14-23)20(24)22-18-5-3-1-2-4-6-18/h7-10,17-18H,1-6,11-14H2,(H,22,24) |
InChI Key |
GLCGCRPIHVNKAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.